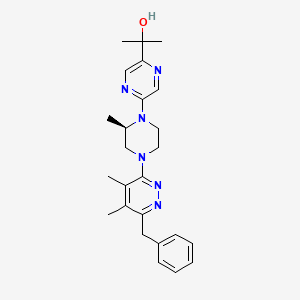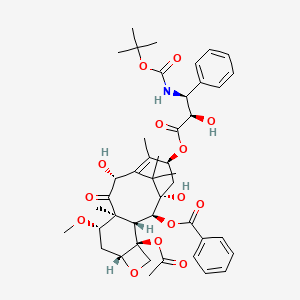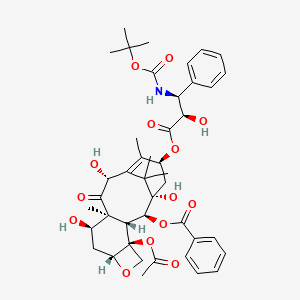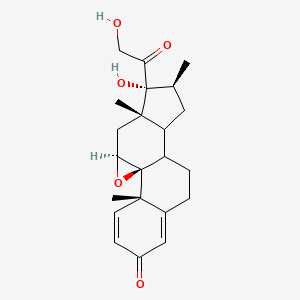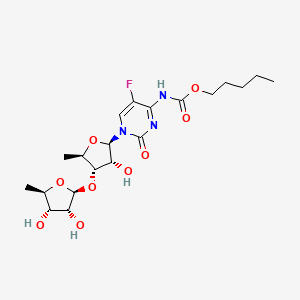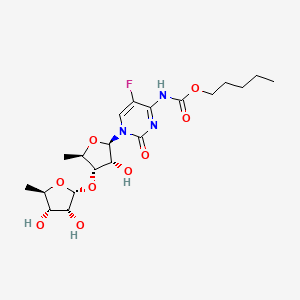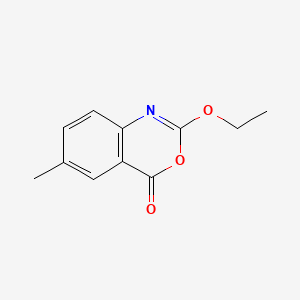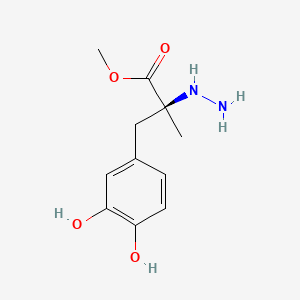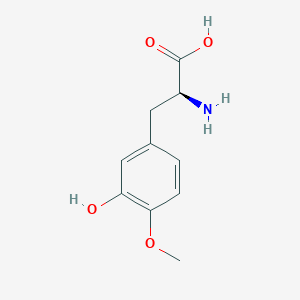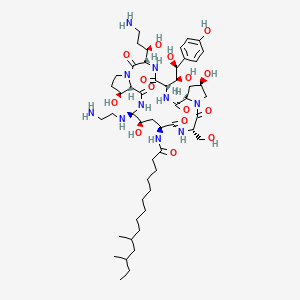
Caspofungin Impurity A
概要
説明
Caspofungin Impurity A is a byproduct associated with the synthesis of Caspofungin, an antifungal agent belonging to the echinocandin class. Caspofungin is a semi-synthetic derivative of pneumocandin B0, a naturally occurring cyclic lipopeptide isolated from the fungus Glarea lozoyensis . This compound is one of the impurities formed during the synthesis and purification processes of Caspofungin.
作用機序
- Yeasts have polymers of glucose, mannose, and N-acetylglucosamine in their cell walls, forming glucan, mannan, and chitin, respectively .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
Caspofungin Impurity A plays a significant role in biochemical reactions, particularly in the inhibition of β (1,3)-D-glucan synthesis. This compound interacts with β (1,3)-glucan synthase, an enzyme integral to the fungal cell wall synthesis . By binding to this enzyme, this compound disrupts the formation of β (1,3)-D-glucan, leading to weakened cell walls and ultimately the death of the fungal cells . Additionally, this compound may interact with other proteins and biomolecules involved in cell wall integrity and stress response pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In fungal cells, it disrupts cell wall synthesis, leading to osmotic stress, cell lysis, and death . This compound also influences cell signaling pathways, particularly those related to cell wall integrity and stress responses. In mammalian cells, this compound has been shown to induce conformational changes and intracellular accumulation, leading to increased reactive oxygen species production . These effects can alter gene expression and cellular metabolism, impacting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of β (1,3)-D-glucan synthase, a key enzyme in fungal cell wall synthesis . By binding to this enzyme, this compound prevents the formation of β (1,3)-D-glucan, an essential component of the fungal cell wall . This inhibition leads to weakened cell walls, osmotic stress, and cell death. Additionally, this compound may interact with other biomolecules involved in cell wall integrity and stress response pathways, further enhancing its antifungal effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its antifungal activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound can lead to adaptive responses in fungal cells, including changes in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance antifungal activity but increases the risk of adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and excretion. The compound undergoes non-oxidative metabolism, resulting in the formation of inactive metabolites through chemical degradation, hydrolysis, and N-acetylation . These metabolites are then excreted via the urinary and biliary systems. This compound may also interact with enzymes and cofactors involved in these metabolic processes, affecting metabolic flux and metabolite levels.
Transport and Distribution
This compound is highly protein-bound, with approximately 97% of the compound bound to plasma proteins . Its transport and distribution within cells and tissues are primarily mediated through active transport mechanisms. The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily at the cell membrane, where it interacts with β (1,3)-glucan synthase . This localization is crucial for its antifungal activity, as it allows the compound to effectively inhibit cell wall synthesis. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its activity and function.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Caspofungin Impurity A involves multiple steps, starting from the fermentation of Glarea lozoyensis to obtain pneumocandin B0. This is followed by a series of chemical modifications to produce Caspofungin. During these processes, impurities such as this compound are formed.
Industrial Production Methods: In an industrial setting, the production of Caspofungin involves large-scale fermentation and subsequent chemical synthesis. The impurities, including this compound, are typically separated and purified using advanced chromatographic methods. The process involves preparing a solution of the crude impurity, filtering it, and then separating and purifying it through a chromatographic column. The purified product is then collected and freeze-dried to obtain a solid powder with high purity .
化学反応の分析
Types of Reactions: Caspofungin Impurity A, like Caspofungin, undergoes various chemical reactions, including hydrolysis, N-acetylation, and chemical degradation . These reactions are crucial for understanding the stability and behavior of the compound under different conditions.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include acids, bases, and organic solvents. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions of this compound include various degradation products and metabolites. These products are typically analyzed using chromatographic and spectroscopic techniques to ensure the purity and quality of the final compound .
科学的研究の応用
Caspofungin Impurity A, while primarily considered an impurity, has potential applications in scientific research. It can be used as a reference standard in analytical studies to ensure the purity and quality of Caspofungin. Additionally, studying the impurity can provide insights into the stability and degradation pathways of Caspofungin, which is crucial for developing more efficient and stable antifungal agents .
In the field of medicine, understanding the impurities associated with pharmaceutical compounds is essential for ensuring the safety and efficacy of the drugs. This compound can be used in toxicological studies to assess its potential impact on human health .
類似化合物との比較
- Caspofungin Impurity D
- Caspofungin Impurity E
- Caspofungin Impurity G
By understanding the properties and behavior of these impurities, researchers can develop more efficient purification methods and improve the overall quality of Caspofungin and other echinocandin antifungal agents.
特性
IUPAC Name |
N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N10O15/c1-4-28(2)23-29(3)11-9-7-5-6-8-10-12-39(68)55-33-25-38(67)45(54-21-20-53)59-49(74)42-37(66)18-22-60(42)51(76)40(36(65)17-19-52)57-48(73)41(44(70)43(69)30-13-15-31(63)16-14-30)58-47(72)35-24-32(64)26-61(35)50(75)34(27-62)56-46(33)71/h13-16,28-29,32-38,40-45,54,62-67,69-70H,4-12,17-27,52-53H2,1-3H3,(H,55,68)(H,56,71)(H,57,73)(H,58,72)(H,59,74)/t28?,29?,32-,33+,34+,35+,36-,37+,38-,40+,41+,42+,43+,44+,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINOBWNPZWJLMW-KYODTCIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CCN)O)O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CCN)O)O)NCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N10O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1079.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to study and characterize impurities like "Caspofungin Impurity A"?
A: Even in small amounts, impurities in pharmaceutical products like Caspofungin can impact the drug's safety and efficacy. [, , ] Characterizing these impurities helps to:
- Meet regulatory requirements: Regulatory agencies worldwide demand strict control over impurities in pharmaceuticals to protect public health. [, ]
Q2: What techniques are typically used to isolate and characterize pharmaceutical impurities?
A: The provided research highlights the use of various chromatography techniques for purification. [, , ] Common techniques for isolation and characterization include:
- High-Performance Liquid Chromatography (HPLC): This technique is used to separate different components of a mixture, as seen in the described purification of Caspofungin. [, , ]
Q3: How can the information gained from studying "this compound" be applied more broadly?
A3: While specific data on "this compound" is limited in the provided abstracts, the research highlights broader themes relevant to pharmaceutical development:
- Importance of purification: The research emphasizes the need for effective purification methods to obtain high-purity pharmaceuticals. [, , ]
- Process optimization: The development and application of chromatographic techniques contribute to more efficient and cost-effective drug manufacturing processes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


